3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid
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Overview
Description
3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid is a chemical compound with the molecular formula C12H15Cl2NO2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzoic acid core substituted with a bis(2-chloroethyl)amino group and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid typically involves the reaction of 4-methylbenzoic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Preparation of 4-methylbenzoic acid: This can be synthesized through the oxidation of 4-methyltoluene using an oxidizing agent such as potassium permanganate.
Reaction with bis(2-chloroethyl)amine: The 4-methylbenzoic acid is then reacted with bis(2-chloroethyl)amine in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bis(2-chloroethyl)amino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amino group under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It has been investigated for its potential use as an antineoplastic agent, particularly in the treatment of certain types of cancer.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid involves its interaction with cellular components, particularly DNA. The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death, making it a potential antineoplastic agent.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy.
Melphalan: Another nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapy drug with similar alkylating properties.
Uniqueness
3-[Bis(2-chloroethyl)amino]-4-methylbenzoic acid is unique due to its specific substitution pattern on the benzoic acid core, which imparts distinct chemical and biological properties. Its structure allows for targeted interactions with DNA, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
5977-35-5 |
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Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
3-[bis(2-chloroethyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(12(16)17)8-11(9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
DKROWFJGHDLNFQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)N(CCCl)CCCl |
5977-35-5 | |
Related CAS |
52616-25-8 (hydrochloride salt) |
Synonyms |
IOB 82 IOB 82, sodium salt IOB-82 NSC-146171 |
Origin of Product |
United States |
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